molecular formula C19H18F3N3O3 B11109926 4-nitro-2-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

4-nitro-2-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B11109926
M. Wt: 393.4 g/mol
InChI Key: ACSYBGZZQKCHTN-UHFFFAOYSA-N
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Description

4-nitro-2-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a complex organic compound that features a nitro group, a piperidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves a multi-step process. One common method is the condensation reaction between 4-nitro-2-hydroxybenzaldehyde and 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Condensation: The imine bond can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Condensation: Acidic or basic aqueous solutions.

Major Products

    Reduction: 4-amino-2-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol.

    Substitution: Various ethers or esters depending on the substituent used.

    Condensation: 4-nitro-2-hydroxybenzaldehyde and 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline.

Scientific Research Applications

4-nitro-2-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-nitro-2-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring and trifluoromethyl group can enhance the compound’s binding affinity to certain proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-2-[(E)-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol: Similar structure but with a morpholine ring instead of a piperidine ring.

    4-nitro-2-[(E)-{[2-(4-piperidinyl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol: Similar structure but with a different substitution pattern on the piperidine ring.

Uniqueness

The presence of the piperidine ring and trifluoromethyl group in 4-nitro-2-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol imparts unique electronic and steric properties, making it distinct from other similar compounds. These features can influence its reactivity and interactions with biological targets, providing opportunities for the development of specialized applications.

Properties

Molecular Formula

C19H18F3N3O3

Molecular Weight

393.4 g/mol

IUPAC Name

4-nitro-2-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C19H18F3N3O3/c20-19(21,22)14-4-6-17(24-8-2-1-3-9-24)16(11-14)23-12-13-10-15(25(27)28)5-7-18(13)26/h4-7,10-12,26H,1-3,8-9H2

InChI Key

ACSYBGZZQKCHTN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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